3-(5-Bromofuran-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
3-(5-Bromofuran-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring substituted with a bromine atom, a phenyl ring substituted with a chlorine atom, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the oxadiazole ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Chlorination of the phenyl ring: The phenyl ring is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced or ring-opened products of the oxadiazole ring.
Substitution: Substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-2-furyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the chlorine atom on the phenyl ring.
3-(5-chloro-2-furyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole: Similar structure but has a chlorine atom instead of bromine on the furan ring.
Uniqueness
3-(5-Bromofuran-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is unique due to the specific combination of bromine and chlorine substitutions, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2O2/c13-10-5-4-9(17-10)11-15-12(18-16-11)7-2-1-3-8(14)6-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJADAZVCPXVAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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